1-(3-Fluoro-4-methoxyphenyl)ethanol
Overview
Description
1-(3-Fluoro-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2. It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, with an ethanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Fluoro-4-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the corresponding ketone is hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3-Fluoro-4-methoxyphenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 1-(3-Fluoro-4-methoxyphenyl)methanol using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium fluoride (KF) in polar aprotic solvents.
Major Products:
Oxidation: 1-(3-Fluoro-4-methoxyphenyl)ethanone.
Reduction: 1-(3-Fluoro-4-methoxyphenyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethanol moiety can also participate in hydrogen bonding, further influencing its biological effects .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar structure but lacks the fluoro group, which may result in different chemical and biological properties.
3-Methoxyphenethyl alcohol: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness: 1-(3-Fluoro-4-methoxyphenyl)ethanol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTUZRZUBPCXPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585414 | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-81-5 | |
Record name | 1-(3-Fluoro-4-methoxyphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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